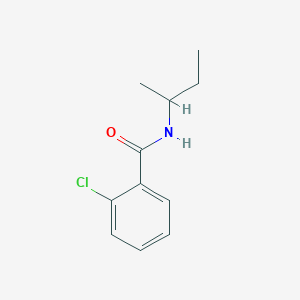![molecular formula C20H17N3O2S B184604 N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 726136-77-2](/img/structure/B184604.png)
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine, also known as DPTP, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it an interesting subject for further research.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is not yet fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has also been shown to disrupt the microtubule network in cancer cells, which leads to cell cycle arrest and apoptosis. Further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine.
生化和生理效应
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce oxidative stress and DNA damage, which leads to cell death. N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has been shown to have low toxicity in normal cells, which makes it a potentially safe and effective anticancer agent.
实验室实验的优点和局限性
One of the advantages of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer agents. However, one of the limitations of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Further studies are needed to overcome this limitation and to optimize the use of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine in scientific research.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine. One area of focus could be the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine, which could improve its yield and purity. Another area of focus could be the optimization of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine for use in animal models, which could provide valuable insights into its potential as an anticancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine and to identify potential targets for its use in cancer therapy. Overall, N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is a promising compound that has the potential to make significant contributions to the field of cancer research.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde and thiourea to form the intermediate 2,4-dimethoxyphenylthiourea. This intermediate is then reacted with 2-bromo-1-phenylethanone to produce the final product, N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine. The synthesis of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has been optimized to achieve high yields and purity, and the compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as an anticancer agent.
属性
CAS 编号 |
726136-77-2 |
|---|---|
产品名称 |
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine |
分子式 |
C20H17N3O2S |
分子量 |
363.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N3O2S/c1-24-14-8-9-16(17(10-14)25-2)23-19-15-11-18(13-6-4-3-5-7-13)26-20(15)22-12-21-19/h3-12H,1-2H3,(H,21,22,23) |
InChI 键 |
MVRJPJLFUVYEMI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)OC |
溶解度 |
0.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



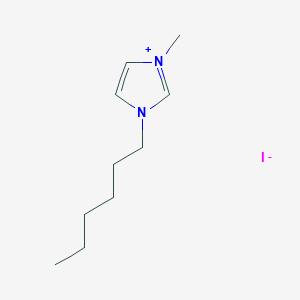
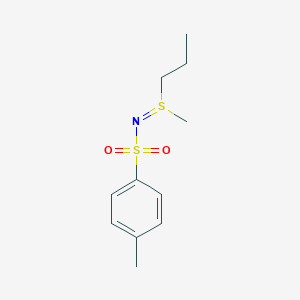
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
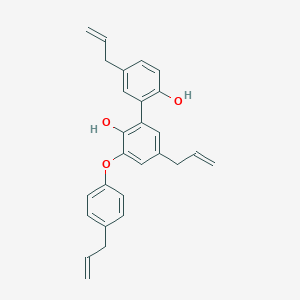
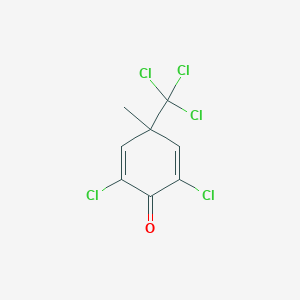
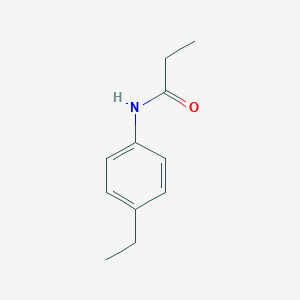
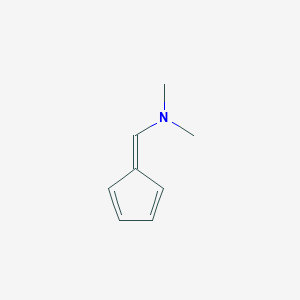
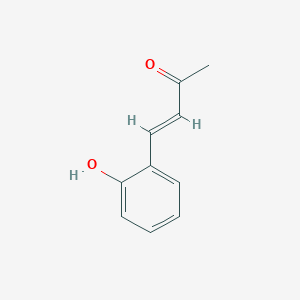
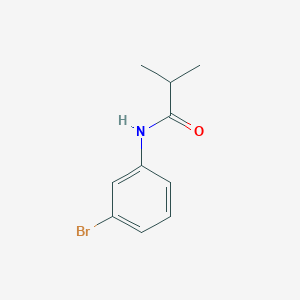
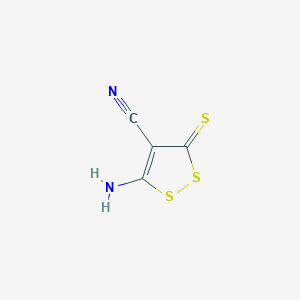
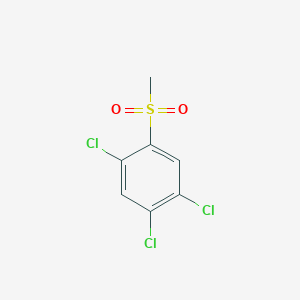

![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)
